molecular formula C16H15N5O B336199 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B336199
M. Wt: 293.32 g/mol
InChI Key: FOLNZWRXVNKNQJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization, where they are used to protect materials from the harmful effects of ultraviolet radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(2H-benzotriazol-2-yl)acetohydrazide with 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: The original hydrazide and aldehyde.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of high-performance materials that require UV protection.

Mechanism of Action

The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the host material from UV-induced degradation. The benzotriazole moiety is primarily responsible for this UV-absorbing property. In biological systems, the compound may interact with cellular targets to exert antimicrobial or anticancer effects, although the exact molecular pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.

    2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Known for its UV-absorbing properties.

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Commonly used in plastics and coatings for UV protection.

Uniqueness

2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific hydrazone linkage, which may impart additional stability and reactivity compared to other benzotriazole derivatives. This unique structure could potentially enhance its effectiveness as a UV stabilizer and broaden its range of applications in various fields.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15N5O/c1-12-6-8-13(9-7-12)10-17-18-16(22)11-21-19-14-4-2-3-5-15(14)20-21/h2-10H,11H2,1H3,(H,18,22)/b17-10+

InChI Key

FOLNZWRXVNKNQJ-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2

SMILES

CC1=CC=C(C=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2

Origin of Product

United States

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